(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid
Description
The compound features a tert-butylamino group linked to a substituted adamantyl moiety via an acetic acid backbone. Adamantyl groups are known for their high lipophilicity, metabolic stability, and ability to enhance binding affinity to hydrophobic targets . The 3,5,7-trimethyl substitution on the adamantane ring likely increases steric bulk and may influence solubility and membrane permeability compared to unsubstituted adamantane derivatives.
Properties
CAS No. |
20138-01-6 |
|---|---|
Molecular Formula |
C19H33NO2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-(tert-butylamino)-2-(3,5,7-trimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C19H33NO2/c1-15(2,3)20-13(14(21)22)19-10-16(4)7-17(5,11-19)9-18(6,8-16)12-19/h13,20H,7-12H2,1-6H3,(H,21,22) |
InChI Key |
BPSWQUUOJZGDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)NC(C)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of adamantane | Methylating agents (e.g., methyl iodide), Lewis acid catalysts | Selective methylation at 3,5,7 positions; steric hindrance requires controlled conditions |
| 2 | Amination | tert-Butylamine, solvent (e.g., ethanol), mild heating | Nucleophilic substitution to introduce tert-butylamino group |
| 3 | Carboxylation | Haloacetic acid derivatives or CO2 under basic conditions | Formation of acetic acid moiety; may involve intermediate ester formation and hydrolysis |
This multi-step approach ensures the integrity of the adamantane core while introducing the functional groups necessary for biological activity and chemical reactivity.
Industrial Production Considerations
Reaction Optimization : Industrial processes often employ continuous flow reactors to maintain precise temperature and mixing control, improving reaction efficiency and scalability.
Purification : Crystallization is preferred for isolating the product due to the compound’s thermal stability up to 200°C. Chromatographic methods may be used for further purification to remove closely related impurities.
Yield and Purity : Optimized conditions can achieve high yields (>80%) with purity levels suitable for in vitro research applications.
Chemical Reactivity Relevant to Preparation
Understanding the reactivity of the functional groups involved informs the preparation strategy:
Carboxylic Acid Group : Can be formed via esterification and hydrolysis steps; sensitive to pH and thermal conditions.
tert-Butylamino Group : Reacts via nucleophilic substitution; can form Schiff bases under dehydrating conditions, which must be avoided during synthesis.
Adamantane Core : Sterically hindered, limiting side reactions such as halogenation or oxidation during synthesis; requires strong electrophiles or oxidizers for modification.
Research Findings on Synthesis and Characterization
Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of intermediates and final products.
Synthesis Efficiency : Studies report that the stepwise introduction of methyl groups followed by amination and carboxylation yields the target compound with minimal by-products.
Thermal and pH Stability : The compound is stable under neutral to mildly acidic conditions and decomposes above 200°C, which guides the choice of reaction and purification temperatures.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Implication for Preparation |
|---|---|---|
| Molecular Weight | 307.5 g/mol | Moderate molecular size; manageable for purification |
| Density | 1.084 g/cm³ | Influences solvent choice and phase separation |
| Boiling Point | 390.2°C at 760 mmHg | High thermal stability allows for elevated temperature reactions |
| Thermal Decomposition | >200°C | Avoid overheating during synthesis and purification |
| pH Stability | Stable at pH 4-7; hydrolyzes at pH >10 | Control pH during carboxylation and workup to prevent degradation |
Chemical Reactions Analysis
Carboxylic Acid Reactivity
-
Esterification : Reacts with alcohols (e.g., methanol, tert-butanol) under acid catalysis to form esters .
-
Salt Formation : Forms stable salts with bases (e.g., sodium hydroxide) or amines .
Amine Reactivity
-
Schiff Base Formation : Reacts with aldehydes/ketones to form imines under dehydrating conditions.
-
N-Alkylation : Undergoes alkylation with alkyl halides or epoxides in the presence of a base .
Adamantane Core Modifications
The 3,5,7-trimethyladamantyl group exhibits steric hindrance, influencing reaction pathways:
-
Halogenation : Limited reactivity due to the bulky adamantane structure; selective halogenation requires strong electrophiles (e.g., Cl₂/SO₂Cl₂) .
-
Oxidation : Resists oxidation under mild conditions but undergoes ring-opening with strong oxidizers like KMnO₄ .
Stability and Degradation
-
pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes in strongly basic media (pH > 10) .
-
Thermal Stability : Decomposes above 200°C, forming adamantane derivatives and CO₂.
Key Research Findings
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid. For instance, derivatives of similar structures have been synthesized and tested for their ability to inhibit inflammation. In one study, a series of compounds demonstrated significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
| Compound | Percentage Inhibition (%) | Time Frame (hours) |
|---|---|---|
| Compound A | 54.23 | 9 |
| Compound B | 39.02 | 12 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. Similar compounds have shown promising results against various cancer cell lines. For example, derivatives were tested against leukemia and central nervous system cancer cells, with some exhibiting over 80% inhibition in cell growth .
| Cell Line | Compound | Inhibition (%) |
|---|---|---|
| MOLT-4 (Leukemia) | Compound X | 84.19 |
| SF-295 (CNS Cancer) | Compound Y | 72.11 |
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions that allow for the introduction of the tert-butylamino group onto the adamantane derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The 3,5,7-trimethyl-1-adamantyl moiety provides steric bulk, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key functional groups (tert-butylamino, acetic acid) but differ in substituents, enabling comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
